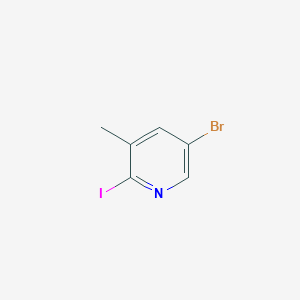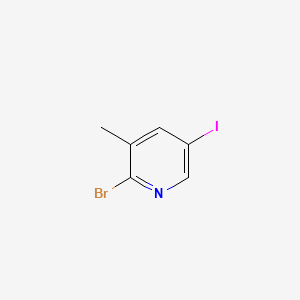
1-(4-cyanophenyl)-N-methylmethanesulfonamide
描述
The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide is a chemical entity that appears to be related to a class of sulfonamide-based inhibitors. These inhibitors are designed to target carbonic anhydrase (CA), a metalloenzyme that plays a crucial role in various physiological processes. The compound is likely to possess a sulfonamide functional group, which is known for its ability to bind to the zinc ion in the active site of CA, thereby inhibiting its activity.
Synthesis Analysis
The synthesis of related N-cyanomethyl aromatic sulfonamides, which may share structural similarities with 1-(4-cyanophenyl)-N-methylmethanesulfonamide, involves the reaction of arylsulfonyl halides with aminoacetonitrile to yield various derivatives with different aryl moieties . This method could potentially be applied to synthesize the compound by using a 4-cyanophenylsulfonyl halide as the starting material.
Molecular Structure Analysis
The molecular structure of 1-(4-cyanophenyl)-N-methylmethanesulfonamide is not explicitly detailed in the provided papers. However, based on the general structure of N-cyanomethylsulfonamides, it can be inferred that the compound would have a cyanomethyl group attached to a sulfonamide moiety, which is further connected to a 4-cyanophenyl group . The presence of the cyanophenyl group suggests potential interactions with the enzyme's active site.
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can be complex. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate is a two-stage process that includes the formation of a linear intermediate followed by cyclization . Although this reaction does not directly pertain to 1-(4-cyanophenyl)-N-methylmethanesulfonamide, it provides insight into the reactivity of sulfonamide derivatives under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-cyanophenyl)-N-methylmethanesulfonamide are not described in the provided papers. However, the inhibitory activity of similar N-cyanomethylsulfonamides against various isoforms of carbonic anhydrase has been reported. For example, derivatives with 4-nitrophenyl, 4-iodophenyl, and pentafluorophenyl groups have shown moderate inhibitory activity against hCA II with inhibition constants in the nanomolar range . This suggests that the compound may also exhibit inhibitory properties, although its specific activity would need to be empirically determined.
科学研究应用
Synthesis Method
Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Mechanism of Action
Mecamylamine acts as a non-competitive antagonist of 1-(4-cyanophenyl)-N-methylmethanimine oxide, which are ligand-gated ion channels that mediate the effects of acetylcholine and other neurotransmitters. By binding to the receptor and blocking its ion channel, Mecamylamine reduces the flow of ions across the cell membrane and inhibits the release of neurotransmitters. This results in a decrease in the activity of the nervous system and a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
Mecamylamine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor density, and gene expression. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation, and to decrease the expression of genes involved in synaptic plasticity and neurotrophic signaling. Mecamylamine has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Organic Electronics
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
Ionic Covalent Triazine Frameworks
A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Organic Electronics
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
Ionic Covalent Triazine Frameworks
A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .
Porous Polyelectrolyte Frameworks
Porous polyelectrolyte frameworks have been synthesized using 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride. These frameworks have been used in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .
Liquid Crystal Polymers
6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacylate (MMA) and BPMA have been synthesized. These polymers have been used in the development of new high-k dielectric materials for organic field effect transistors (OFETs) .
安全和危害
属性
IUPAC Name |
1-(4-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-methylmethanesulfonamide | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

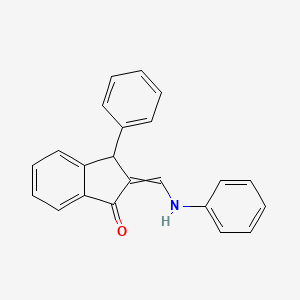
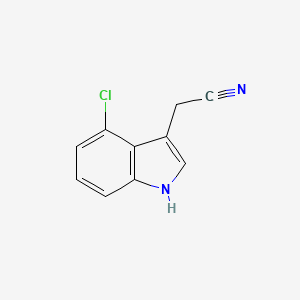
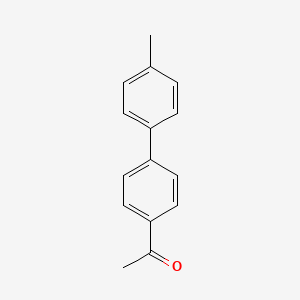
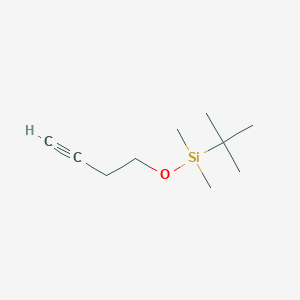

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)

